![molecular formula C28H37NO4S B3819316 (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;3-(2-phenylbutan-2-yl)-2,3-dihydro-1H-indol-1-ium](/img/structure/B3819316.png)
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;3-(2-phenylbutan-2-yl)-2,3-dihydro-1H-indol-1-ium
Overview
Description
The compound “(7,7-dimethyl-2-oxo-1-bicyclo[221]heptanyl)methanesulfonate;3-(2-phenylbutan-2-yl)-2,3-dihydro-1H-indol-1-ium” is a complex organic molecule that combines a bicyclic heptane structure with a methanesulfonate group and an indolium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the bicyclic heptane structure. One common method is the Diels-Alder reaction of furans with alkene and alkyne dienophiles, which generates 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes . The methanesulfonate group can be introduced through sulfonation reactions, typically using methanesulfonyl chloride in the presence of a base.
The indolium ion is synthesized separately, often starting from indole derivatives. The indole nucleus undergoes various functionalization reactions to introduce the phenylbutan-2-yl group, followed by quaternization to form the indolium ion .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts and reaction conditions that minimize by-products. The Diels-Alder reaction, for example, can be catalyzed by Lewis acids to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The bicyclic heptane structure can be oxidized to introduce additional functional groups.
Reduction: The indolium ion can be reduced to form indole derivatives.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methanesulfonate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bicyclic heptane structure can lead to the formation of ketones or carboxylic acids, while reduction of the indolium ion can yield various indole derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The indolium ion is known for its biological activity, including antiviral and anticancer properties.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The indolium ion, for example, can bind to multiple receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane: A structurally similar compound with different functional groups.
Indole derivatives: Compounds with the indole nucleus that exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic heptane structure with a methanesulfonate group and an indolium ion. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;3-(2-phenylbutan-2-yl)-2,3-dihydro-1H-indol-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N.C10H16O4S/c1-3-18(2,14-9-5-4-6-10-14)16-13-19-17-12-8-7-11-15(16)17;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h4-12,16,19H,3,13H2,1-2H3;7H,3-6H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDXISCPQBLOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1C[NH2+]C2=CC=CC=C12)C3=CC=CC=C3.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B3819245.png)

![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B3819258.png)
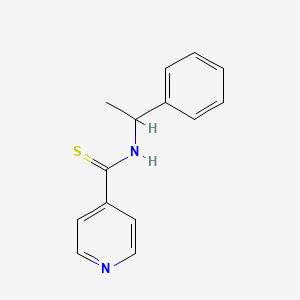
![N,N-diethyl-2,3-dimethyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraene-9-sulfonamide](/img/structure/B3819268.png)
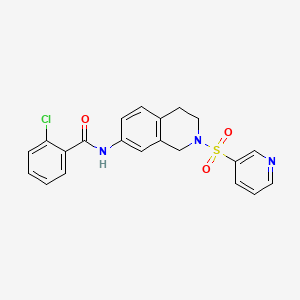
![3-(4-methyl-1,3-thiazol-5-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]propanamide](/img/structure/B3819289.png)
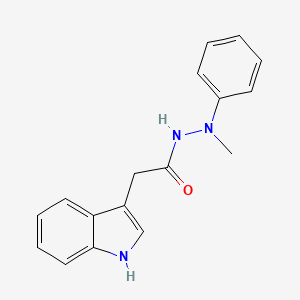

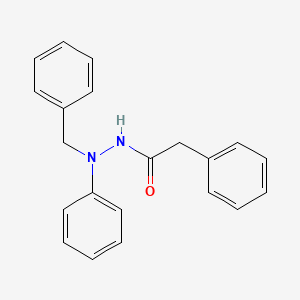
![N-[1-(4-bromophenyl)-2-phenylethyl]pyridin-2-amine](/img/structure/B3819328.png)
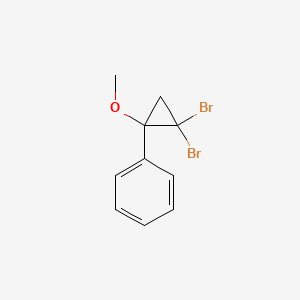
![1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B3819345.png)
![4-(3,4-dichlorophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3819355.png)
